molecular formula C26H17N3S B2439593 3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile CAS No. 1007052-69-8

3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile

Cat. No.: B2439593
CAS No.: 1007052-69-8
M. Wt: 403.5
InChI Key: KKYLBMVNARJZHT-CJLVFECKSA-N
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Description

3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiophene ring, a naphthalene ring, and a pyrazole ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile typically involves the reaction of 2-thiopheneacetonitrile with various reagents to introduce the naphthalene and pyrazole moieties. One common method involves the use of 2-(chloromethyl)thiophene and trimethylsilyl cyanide as starting materials . The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile is unique due to its complex structure, which combines multiple aromatic rings and functional groups

Properties

IUPAC Name

3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3S/c27-17-22(25-11-6-14-30-25)16-23-18-29(24-9-2-1-3-10-24)28-26(23)21-13-12-19-7-4-5-8-20(19)15-21/h1-16,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYLBMVNARJZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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